molecular formula C17H19NO2 B8721846 tert-Butyl [1,1'-biphenyl]-2-ylcarbamate

tert-Butyl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8721846
M. Wt: 269.34 g/mol
InChI Key: RWPBTELEQQCIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl [1,1’-biphenyl]-2-ylcarbamate: is an organic compound that features a tert-butyl group attached to a biphenyl structure with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of [1,1’-biphenyl]-2-ylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

[1,1’-biphenyl]-2-ylamine+tert-butyl chloroformatetert-Butyl [1,1’-biphenyl]-2-ylcarbamate+HCl\text{[1,1'-biphenyl]-2-ylamine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl [1,1'-biphenyl]-2-ylcarbamate} + \text{HCl} [1,1’-biphenyl]-2-ylamine+tert-butyl chloroformate→tert-Butyl [1,1’-biphenyl]-2-ylcarbamate+HCl

Industrial Production Methods: Industrial production methods for tert-Butyl [1,1’-biphenyl]-2-ylcarbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield [1,1’-biphenyl]-2-ylamine and tert-butyl alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

Scientific Research Applications

tert-Butyl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the carbamate group.

    tert-Butyl [1,1’-biphenyl]-4-ylcarbamate: Similar but with the carbamate group attached at a different position on the biphenyl ring.

Uniqueness: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate is unique due to the specific positioning of the carbamate group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19)

InChI Key

RWPBTELEQQCIDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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